molecular formula C13H8Cl2N4S B2434665 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438031-57-3

4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2434665
CAS No.: 438031-57-3
M. Wt: 323.2
InChI Key: ALUBQDWKENKZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups and rings, including a dichlorophenyl group, a pyridinyl group, and a 1,2,4-triazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a dichlorophenyl group, and a pyridinyl group. The exact spatial arrangement would depend on the specific synthesis method and conditions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl group and the electron-donating pyridinyl group. The 1,2,4-triazole ring might also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl and pyridinyl groups might increase its lipophilicity, while the 1,2,4-triazole ring might contribute to its acidity .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Synthesis of New 1,2,4-Triazoles and Evaluation of Antimicrobial Activities : New compounds, including triazoles, were synthesized and exhibited good or moderate antimicrobial activity, demonstrating the potential of these compounds in antimicrobial applications (Bayrak et al., 2009).
  • Antimicrobial Activity of Triazole Derivatives : Another study synthesized new derivatives of 1,2,4-triazole and evaluated their antimicrobial activities, further highlighting the compound's utility in combating microbial infections (Karpun et al., 2021).

Antioxidant Properties

  • Antioxidant Properties of Triazole Derivatives : A study investigated the antioxidant and antiradical activities of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, revealing their potential in oxidative stress-related applications (Bekircan et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : Triazole derivatives, including Schiff’s bases of pyridyl substituted triazoles, have been shown to be effective corrosion inhibitors for mild steel, indicating their industrial applications in protecting metals from corrosion (Ansari et al., 2014).

Chemical Synthesis and Characterization

  • Synthesis of Triazole Derivatives : Studies have detailed the synthesis of various 1,2,4-triazole derivatives, demonstrating the versatility and reactivity of this compound in creating a range of substances with potential biological and industrial applications (Bayrak et al., 2009), (Şerbetçi, 2013).

Spectrophotometric Studies

  • Acidity Constants in Ethanol−Water Mixtures : Research has been conducted on the acid−base properties of triazole derivatives in various solvent mixtures, providing insights into their chemical behavior under different conditions (Azimi et al., 2008).

Future Directions

Future research on this compound could involve studying its synthesis, properties, reactivity, and potential applications. It could also involve investigating its interactions with various biological targets and assessing its potential as a pharmaceutical agent .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4S/c14-10-4-3-9(6-11(10)15)19-12(17-18-13(19)20)8-2-1-5-16-7-8/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUBQDWKENKZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.